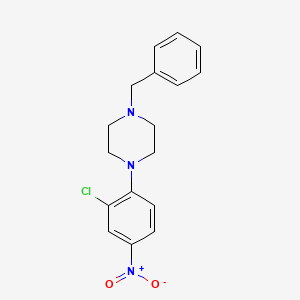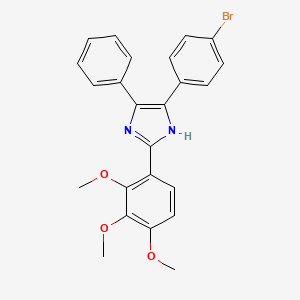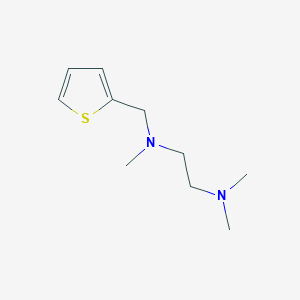![molecular formula C28H25N5O2S B4993908 ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate, also known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPE is a derivative of phenothiazine and has been found to possess several interesting biochemical and physiological properties.
Wirkmechanismus
The exact mechanism of action of ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects
This compound has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis. This compound has also been found to inhibit the expression of certain genes, such as vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is easy to synthesize, and it can be obtained in high purity. This compound is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some studies.
Zukünftige Richtungen
There are several future directions for the study of ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate. One potential direction is to investigate the use of this compound in combination with other anticancer drugs. This compound has been found to enhance the anticancer activity of certain drugs, such as doxorubicin. Another potential direction is to investigate the use of this compound in the treatment of other diseases, such as bacterial infections. This compound has been found to exhibit antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to possess several interesting biochemical and physiological properties, including anticancer and antimicrobial activity. This compound is easy to synthesize and can be obtained in high purity, making it suitable for lab experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
Ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate can be synthesized by reacting ethyl 4-chloro-1-piperazinecarboxylate with dibenzo[a,c]phenazine-11-carbonyl isothiocyanate in the presence of a base. The resulting product is then purified by column chromatography to obtain this compound with high purity. This synthesis method has been reported to yield this compound in good yields and high purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to possess anti-angiogenic activity, which makes it a potential candidate for the treatment of cancer.
In addition to its anticancer activity, this compound has also been found to possess antimicrobial activity. This compound has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli. This makes this compound a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
ethyl 4-(phenanthro[9,10-b]quinoxalin-11-ylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O2S/c1-2-35-28(34)33-15-13-32(14-16-33)27(36)29-18-11-12-23-24(17-18)31-26-22-10-6-4-8-20(22)19-7-3-5-9-21(19)25(26)30-23/h3-12,17H,2,13-16H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZBBCVXGQWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B4993826.png)

![1-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4993839.png)
![4-(3-{[(4-chlorophenyl)(phenyl)methyl]amino}butyl)phenol](/img/structure/B4993843.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4993858.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4993866.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)


![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)
